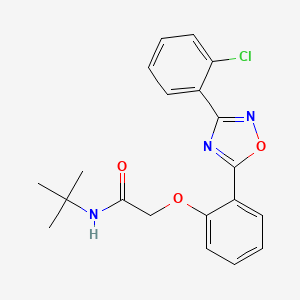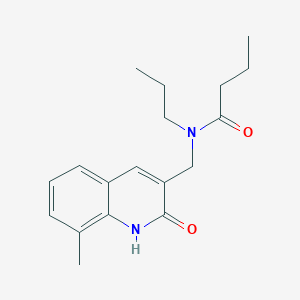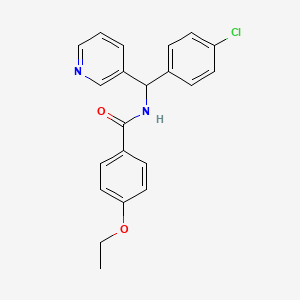
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMQX, is a chemical compound that has been studied for its potential use as a research tool in neuroscience. DMQX is a selective antagonist of the AMPA receptor, which is involved in the transmission of signals between neurons in the brain.
作用機序
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the flow of ions through the channel. This results in a decrease in the strength of synaptic transmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in the brain. It can block the induction of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can also block the expression of LTP, which means it can prevent the consolidation of memories. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide as a research tool is its selectivity for the AMPA receptor. This allows researchers to specifically study the role of this receptor in synaptic transmission and plasticity. However, one limitation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is that it can also block the kainate receptor, which is another type of ionotropic glutamate receptor. This means that researchers need to be careful when interpreting the results of experiments using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, as the effects observed may be due to the blockade of both the AMPA and kainate receptors.
将来の方向性
There are several future directions for research using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is the role of the AMPA receptor in drug addiction and withdrawal. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that blocking the AMPA receptor may be a potential therapeutic strategy for treating addiction. Another area of interest is the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that blocking the AMPA receptor may be a potential therapeutic strategy for preventing or slowing the progression of these diseases.
合成法
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide involves several steps, including the reaction of 2,5-dimethylphenylamine with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form the intermediate compound 2,5-dimethylphenyl-N-(2-hydroxy-3-chloropropyl)amine. This intermediate is then reacted with cyclohexanecarboxylic acid to form N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. The final product is obtained through purification using chromatography.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been used extensively in neuroscience research as a tool to study the role of the AMPA receptor in synaptic transmission and plasticity. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the fast transmission of signals between neurons. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a potent and selective antagonist of the AMPA receptor, which means it can block the activity of this receptor without affecting other types of glutamate receptors.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-18(2)23(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-22(20)26-24(21)28/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRROPJIJGGHCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


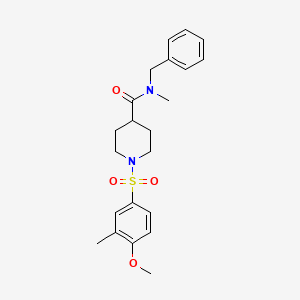

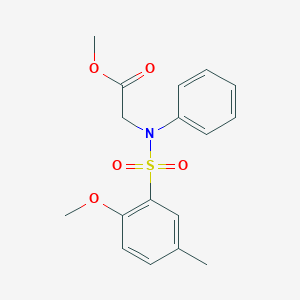

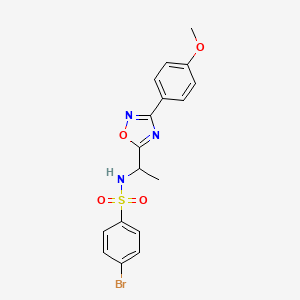
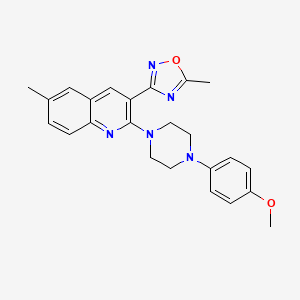

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)
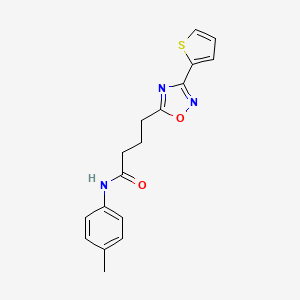
![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)
